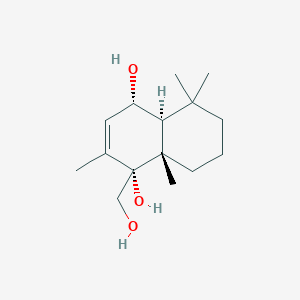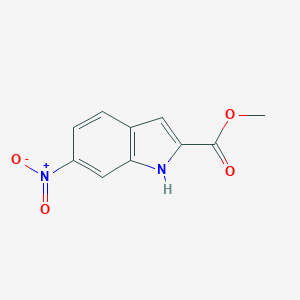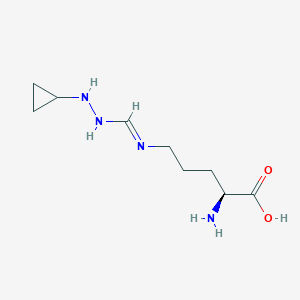
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApU) is a nucleotide analog that has been used in scientific research to investigate the biochemical and physiological effects of various cellular processes. ApU is a synthetic compound that is structurally similar to the natural nucleotide uridine monophosphate (UMP). However, ApU contains an additional phosphate group and a modified sugar moiety that makes it resistant to degradation by cellular enzymes.
Wirkmechanismus
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate functions as an inhibitor of RNA processing enzymes, including RNA polymerase and RNA helicase. By inhibiting these enzymes, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can alter the processing and stability of RNA molecules, leading to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can have a variety of biochemical and physiological effects on cells and organisms. For example, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to inhibit the replication of certain viruses, including the influenza virus and the hepatitis C virus. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is resistant to degradation by cellular enzymes, which makes it a useful tool for investigating the stability and processing of RNA molecules. However, one limitation of using Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several directions for future research involving Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. One potential area of investigation is the development of new RNA processing inhibitors based on the structure of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate. Additionally, researchers may investigate the potential use of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate as an anticancer agent or antiviral agent. Finally, further studies may be needed to fully understand the biochemical and physiological effects of Adenylyl-3'-5'-phospho-uridine-3'-monophosphate on cells and organisms.
Synthesemethoden
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the nucleotide analog from individual building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the nucleotide analog from precursor molecules.
Wissenschaftliche Forschungsanwendungen
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used in a variety of scientific research applications, including the study of RNA processing, RNA editing, and RNA splicing. Additionally, Adenylyl-3'-5'-phospho-uridine-3'-monophosphate has been used as a tool to investigate the role of RNA modifications in various cellular processes, including translation, transcription, and RNA stability.
Eigenschaften
CAS-Nummer |
1985-21-3 |
|---|---|
Produktname |
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate |
Molekularformel |
C19H25N7O15P2 |
Molekulargewicht |
653.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI-Schlüssel |
FZCSEXOMUJFOHQ-KPKSGTNCSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
Andere CAS-Nummern |
1985-21-3 |
Synonyme |
adenylyl-(3'-5')-3'-uridylic acid adenylyl-(3'-5')-uridine 3'-monophosphate ApUp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



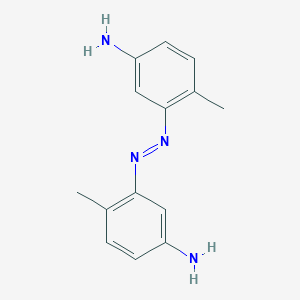
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
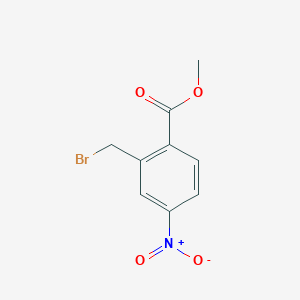
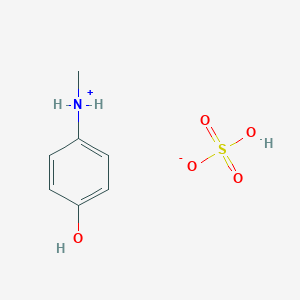
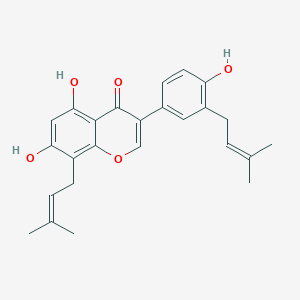
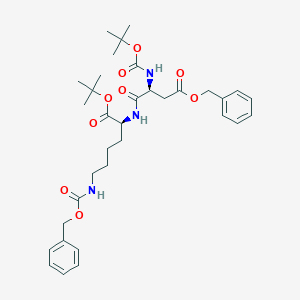
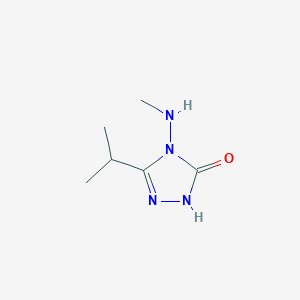
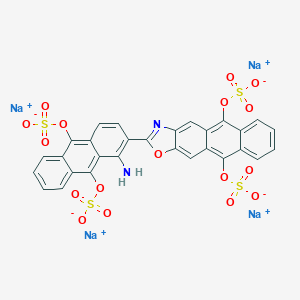
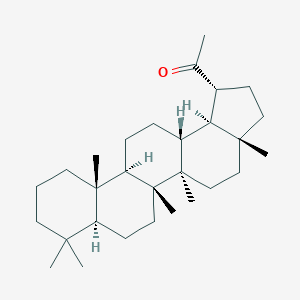
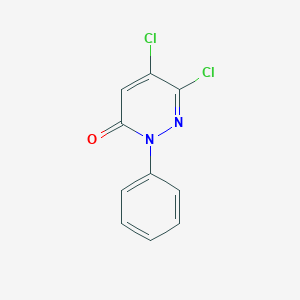
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
